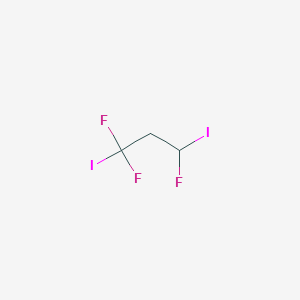![molecular formula C26H40N4O6 B14604289 (2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid CAS No. 60482-97-5](/img/structure/B14604289.png)
(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Pro-Tyr-Ile-Leu-OH is a tetrapeptide consisting of the amino acids proline, tyrosine, isoleucine, and leucine. This sequence is part of the neurotensin peptide, specifically the C-terminal hexapeptide NT(8-13), which is known for its role in various biological processes, including pain modulation and regulation of food intake .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Tyr-Ile-Leu-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids .
Coupling Reaction: The first amino acid (leucine) is attached to the resin. Subsequent amino acids (isoleucine, tyrosine, and proline) are added one by one using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the Fmoc group is removed using a base like piperidine.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like H-Pro-Tyr-Ile-Leu-OH often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Pro-Tyr-Ile-Leu-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed on the peptide backbone or specific side chains using reducing agents like sodium borohydride.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Fmoc-protected amino acid analogs during SPPS.
Major Products Formed
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Peptide analogs with modified amino acid residues.
Applications De Recherche Scientifique
H-Pro-Tyr-Ile-Leu-OH has several scientific research applications:
Mécanisme D'action
The mechanism of action of H-Pro-Tyr-Ile-Leu-OH involves its interaction with neurotensin receptors (NTS1 and NTS2). Upon binding to these G protein-coupled receptors, the peptide activates intracellular signaling pathways that modulate pain perception, food intake, and other physiological responses . The tyrosine residue plays a critical role in receptor binding and activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo-(Leu-Pro-Ile-Pro): Another cyclic tetrapeptide with similar amino acid composition but different sequence.
Cyclo-(Tyr-Pro-Phe-Gly): A cyclic tetrapeptide with tyrosine and proline residues, similar to H-Pro-Tyr-Ile-Leu-OH.
Uniqueness
H-Pro-Tyr-Ile-Leu-OH is unique due to its specific sequence, which is part of the neurotensin peptide. This sequence is crucial for its high affinity and selectivity towards neurotensin receptors, making it a valuable tool for studying neurotensin-related biological processes and developing therapeutic agents .
Propriétés
Numéro CAS |
60482-97-5 |
|---|---|
Formule moléculaire |
C26H40N4O6 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H40N4O6/c1-5-16(4)22(25(34)29-21(26(35)36)13-15(2)3)30-24(33)20(14-17-8-10-18(31)11-9-17)28-23(32)19-7-6-12-27-19/h8-11,15-16,19-22,27,31H,5-7,12-14H2,1-4H3,(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t16-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
JUSIFRCPTQSXJB-XSXWSVAESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2 |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


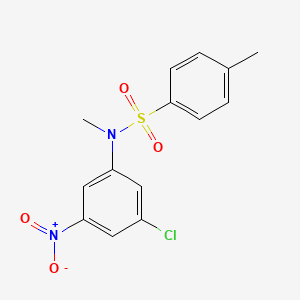
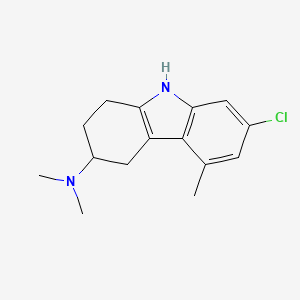

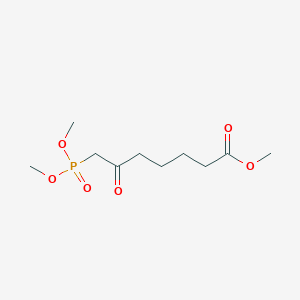

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
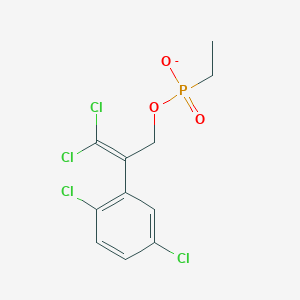

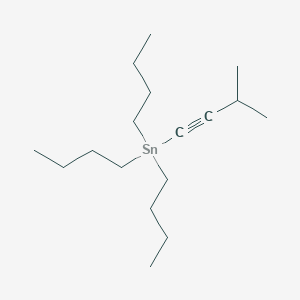
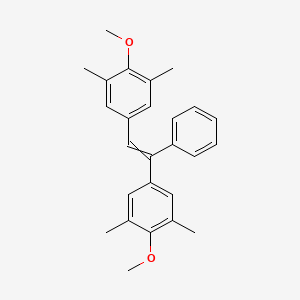
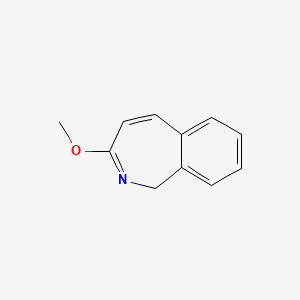
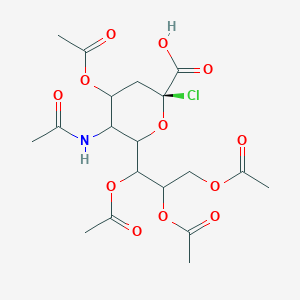
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)
